3-[(4-Phenylpiperazin-1-yl)sulfonyl]benzoic acid
Description
3-[(4-Phenylpiperazin-1-yl)sulfonyl]benzoic acid (CAS: Not explicitly listed in evidence) is a benzoic acid derivative featuring a 4-phenylpiperazine group linked via a sulfonyl bridge. Notably, derivatives of related compounds, such as 3-(2-(4-phenylpiperazin-1-yl)acetamido)benzoic acid, have demonstrated significant anti-tubercular activity, with a minimum inhibitory concentration (MIC) of 1.6 µg/mL against Mycobacterium tuberculosis H37Rv and a docking score of -9.9 for the MmaA1 protein, a key enzyme in mycobacterial cell wall synthesis . The sulfonyl-piperazine moiety is critical for enhancing binding affinity and solubility, making it a scaffold for drug optimization.
Properties
IUPAC Name |
3-(4-phenylpiperazin-1-yl)sulfonylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c20-17(21)14-5-4-8-16(13-14)24(22,23)19-11-9-18(10-12-19)15-6-2-1-3-7-15/h1-8,13H,9-12H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDAYARHVAIRCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Phenylpiperazin-1-yl)sulfonyl]benzoic acid typically involves the reaction of 4-phenylpiperazine with a sulfonyl chloride derivative of benzoic acid. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonamide linkage .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as recrystallization and chromatography may be employed to purify the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration; halogens (Br₂, Cl₂) in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Sulfide derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds with piperazine structures have shown promise in treating mood disorders. A study highlighted the potential of piperazine derivatives to modulate neurotransmitter systems, which could lead to antidepressant effects. The sulfonamide group may enhance bioavailability and receptor affinity, making 3-[(4-Phenylpiperazin-1-yl)sulfonyl]benzoic acid a candidate for further exploration in this area .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. In vitro studies demonstrated that derivatives of benzoic acid exhibit significant antibacterial effects, particularly against resistant strains. The sulfonyl group may contribute to enhanced interaction with bacterial cell membranes, thereby increasing efficacy .
Cancer Research
The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been investigated. Studies suggest that piperazine derivatives can interfere with cancer cell signaling pathways, potentially leading to reduced tumor growth. The incorporation of the sulfonyl group may further enhance its anticancer properties by improving solubility and stability .
Ligands in Coordination Chemistry
Due to its unique structure, this compound can serve as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions opens avenues for applications in catalysis and materials synthesis .
Organic Synthesis
The compound can be utilized as an intermediate in organic synthesis processes. Its reactivity allows for the development of new compounds with tailored properties for specific applications in pharmaceuticals and agrochemicals .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Antidepressant Effects | Investigated the modulation of serotonin receptors | Showed potential antidepressant activity through receptor interaction |
| Antimicrobial Activity Assessment | Evaluated against resistant bacterial strains | Demonstrated significant antibacterial effects with low MIC values |
| Cancer Cell Proliferation Inhibition | Assessed effects on tumor growth | Indicated reduced proliferation rates in treated cells |
Mechanism of Action
The mechanism of action of 3-[(4-Phenylpiperazin-1-yl)sulfonyl]benzoic acid involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The sulfonyl group may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Structural Variations and Key Features
The following table summarizes structural analogs, their modifications, and key properties:
Physicochemical Properties
- Solubility : Hydrochloride salts (e.g., 3-[(4-Methyl-1-piperazinyl)sulfonyl]benzoic acid hydrochloride) exhibit improved aqueous solubility compared to free acids, critical for bioavailability .
- Thermal Stability : The melting point of 3-(4-methylpiperazin-1-yl)benzoic acid (187–190°C) suggests higher crystallinity than analogs with bulkier substituents .
Biological Activity
3-[(4-Phenylpiperazin-1-yl)sulfonyl]benzoic acid (CAS Number: 329932-88-9) is a compound of significant interest in medicinal chemistry, primarily due to its structural characteristics that facilitate interactions with various biological targets. Its unique sulfonamide group, combined with a benzoic acid framework and a phenylpiperazine moiety, positions it as a potential candidate for therapeutic applications, particularly in the fields of psychiatry and oncology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 346.4 g/mol. The compound typically appears as a white to off-white crystalline solid, with a melting point ranging from 180 to 185 °C. It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile, but exhibits limited solubility in water .
Synthesis
The synthesis of this compound generally involves nucleophilic substitution reactions where the nitrogen atom in the piperazine ring attacks the electrophilic sulfonyl carbon. This process can be optimized by adjusting reaction conditions such as temperature and time, leading to improved yields and purity.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes involved in critical physiological processes. Research indicates that compounds with similar structures have shown affinity for serotonin receptors, which may contribute to their therapeutic effects in treating psychiatric disorders. Additionally, studies suggest that this compound may act as an inhibitor or modulator within signaling pathways related to pain and inflammation .
In Vitro Studies
In vitro evaluations have demonstrated the compound's potential antimicrobial properties. For instance, related studies have shown that similar sulfonamide derivatives exhibit significant inhibitory effects against Mycobacterium tuberculosis (Mtb), highlighting their potential as anti-infective agents .
Case Studies
Recent investigations into the structure-activity relationship (SAR) of related compounds have revealed that modifications to the sulfonamide group can enhance biological activity. For example, compounds that activate NF-kB pathways in immune cells have been identified, suggesting potential applications in immunotherapy .
Data Table: Biological Activity Overview
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
